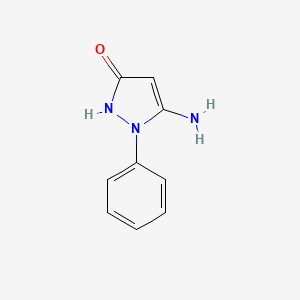

5-amino-1-phenyl-1H-pyrazol-3-ol

CAS No.: 70373-98-7

Cat. No.: VC1970673

Molecular Formula: C9H9N3O

Molecular Weight: 175.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70373-98-7 |

|---|---|

| Molecular Formula | C9H9N3O |

| Molecular Weight | 175.19 g/mol |

| IUPAC Name | 3-amino-2-phenyl-1H-pyrazol-5-one |

| Standard InChI | InChI=1S/C9H9N3O/c10-8-6-9(13)11-12(8)7-4-2-1-3-5-7/h1-6H,10H2,(H,11,13) |

| Standard InChI Key | ZRFVUVLAEDLCQE-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)N2C(=CC(=O)N2)N |

| Canonical SMILES | C1=CC=C(C=C1)N2C(=CC(=O)N2)N |

Introduction

Chemical Properties and Structural Characteristics

5-Amino-1-phenyl-1H-pyrazol-3-ol belongs to the pyrazole family, featuring a five-membered heterocyclic ring with two adjacent nitrogen atoms. The compound has a molecular formula of C₉H₉N₃O and a molecular weight of 175.19 g/mol . It is also known by alternative names including 3-amino-2-phenyl-1H-pyrazol-5-one, reflecting the tautomeric forms that can exist .

Chemical Identifiers

The compound is characterized by the following identifiers:

| Parameter | Value |

|---|---|

| CAS Registry Numbers | 70373-98-7, 103755-56-2 |

| IUPAC Name | 3-amino-2-phenyl-1H-pyrazol-5-one |

| Molecular Formula | C₉H₉N₃O |

| Molecular Weight | 175.19 g/mol |

| InChI | InChI=1S/C9H9N3O/c10-8-6-9(13)11-12(8)7-4-2-1-3-5-7/h1-6H,10H2,(H,11,13) |

| InChIKey | ZRFVUVLAEDLCQE-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)N2C(=CC(=O)N2)N |

Table 1: Chemical identifiers of 5-amino-1-phenyl-1H-pyrazol-3-ol

Physical and Chemical Properties

The compound exists as a solid at room temperature and demonstrates tautomerism between hydroxyl and keto forms. The amino group and the hydroxyl/carbonyl functionality make it a versatile compound capable of participating in various chemical reactions. Its structural features contribute to its biological activities and allow for diverse applications in organic synthesis .

Synthesis Methods

Several methods have been developed for the synthesis of 5-amino-1-phenyl-1H-pyrazol-3-ol, with recent innovations focusing on high-yield and environmentally friendly approaches.

Traditional Synthesis Routes

The conventional synthesis of 5-amino-1-phenyl-1H-pyrazol-3-ol typically involves the reaction of phenylhydrazine with ethyl cyanoacetate or similar compounds, followed by cyclization to form the pyrazole ring . This method, while effective, often results in moderate yields and may require purification steps to isolate the desired product.

Reaction Mechanisms

The mechanistic studies of the high-pressure synthesis revealed that under neutral conditions, the most favorable reaction pathway involves the attack of the terminal nitrogen of phenylhydrazine on the carbonyl group of ethyl cyanoacetate. In contrast, when using the ethyl cyanoacetate anion, the attack still targets the carbonyl group but occurs via the phenyl-substituted nitrogen . These pathways have been studied using thermodynamic potential calculations via the SMD-M06-2X/MG3S method .

Chemical Reactivity

5-Amino-1-phenyl-1H-pyrazol-3-ol demonstrates rich chemical reactivity, participating in various transformation reactions that make it valuable as a building block in organic synthesis.

Types of Reactions

The compound undergoes several characteristic reactions, including:

-

Oxidation: The amino group can be oxidized to form nitro derivatives

-

Reduction: Nitro derivatives can be reduced back to the amino group

-

Substitution: Electrophilic substitution reactions can occur at the phenyl ring

-

Cyclization: The compound readily participates in cyclization reactions to form fused heterocyclic systems, particularly imidazopyrazoles

Behavior Toward Electrophilic and Nucleophilic Reagents

When treated with electrophilic or nucleophilic reagents, 5-amino-1-phenyl-1H-pyrazol-3-ol typically forms imidazole pyrazoles, which are compounds with significant biological activities . Some notable reactions include:

-

Formylation: When treated with Ac₂O–HCOOH, followed by cyclization with NaH, it produces derivatives of 1-formyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole

-

Aza-Wittig reaction: When reacted with P(Ph)₃/C₂Cl₆/Et₃N at reflux in benzene, it produces phosphoranylideneamino derivatives that can further react to form imidazo[1,2-b]pyrazoles

-

Acylation: Reaction with chloroacetyl chloride in basic medium produces 3H-imidazo[1,2-b]pyrazo-2-ol derivatives

The versatility of these reactions makes 5-amino-1-phenyl-1H-pyrazol-3-ol an excellent scaffold for the synthesis of more complex heterocyclic compounds with enhanced biological activities.

Biological and Pharmacological Activities

5-Amino-1-phenyl-1H-pyrazol-3-ol and its derivatives exhibit a range of significant biological activities, making them valuable candidates for pharmaceutical development.

Anti-inflammatory Properties

Research indicates that this compound and its derivatives demonstrate significant anti-inflammatory activity. Studies have shown that pyrazole-based compounds can inhibit inflammation in animal models, making them potential candidates for developing new anti-inflammatory drugs .

In one study, compounds based on this pyrazole structure effectively inhibited paw swelling in rat models of induced arthritis, suggesting potential therapeutic uses in treating inflammatory diseases. The anti-inflammatory properties may be associated with the compound's ability to modulate inflammatory pathways and inhibit inflammatory mediators.

Antimicrobial Activity

5-Amino-1-phenyl-1H-pyrazol-3-ol has been explored for its antimicrobial properties against various bacterial strains. In vitro studies have demonstrated that modifications to the pyrazole structure can enhance its efficacy against resistant bacterial strains, highlighting its potential in combating antibiotic resistance .

Applications in Research and Development

As Building Blocks for Heterocyclic Synthesis

5-Amino-1-phenyl-1H-pyrazol-3-ol serves as an important building block for synthesizing more complex heterocyclic compounds. Its structural features allow for various transformations, leading to the formation of compounds with enhanced biological activities and potential therapeutic applications .

Particularly notable is its role in the synthesis of imidazopyrazoles, which demonstrate antiviral activity against herpes simplex virus type 1 and exhibit antimicrobial properties . Additionally, the compound is used in the creation of pyrazolopyridine derivatives, which have shown antitumor and antileukemia activity .

Medicinal Chemistry Applications

In medicinal chemistry, 5-amino-1-phenyl-1H-pyrazol-3-ol is utilized to develop new therapeutic agents targeting various diseases:

-

Inflammatory disorders: Derivatives are being developed as potential anti-inflammatory agents, with some showing promising activity in preclinical models

-

Antimicrobial agents: Structural modifications are explored to enhance antimicrobial activity against resistant bacterial strains

-

Cancer therapy: The compound serves as a scaffold for designing anticancer agents that target specific cellular pathways involved in cancer progression

-

Antiviral research: Some derivatives have shown activity against DNA viruses, prompting further investigation into their potential as antiviral agents

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume